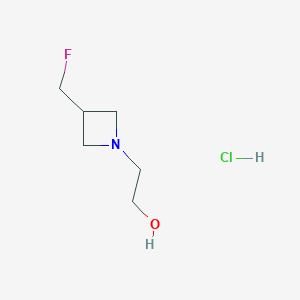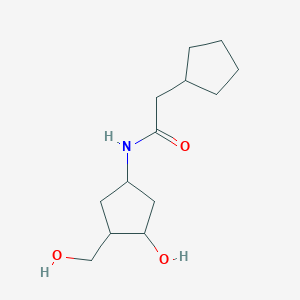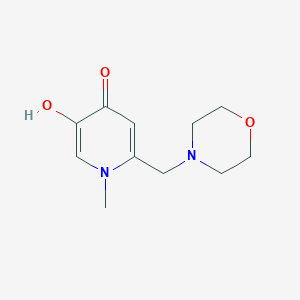
5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one, often referred to as HMP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. HMP is a compound with a pyridine ring and a morpholine ring connected by a methylene bridge. It has been studied for its potential use in the synthesis of biologically active compounds and the development of new drugs.
Applications De Recherche Scientifique
HMP has been studied extensively in the fields of medicinal chemistry and drug development. It has been used as a starting material in the synthesis of a number of biologically active compounds, including antimalarial drugs, anti-inflammatory agents, and anti-cancer agents. Additionally, HMP has been studied for its potential use in the development of new drugs, as it can be used to modify existing drugs to make them more effective or to reduce their side effects.
Mécanisme D'action
The exact mechanism of action of HMP is still not fully understood. However, it is thought to work by interacting with certain proteins or enzymes in the body, which can lead to changes in the activity of these proteins or enzymes. This can lead to changes in the body’s biochemistry and physiology, which can have a therapeutic effect.
Biochemical and Physiological Effects
HMP has been studied for its potential use in the treatment of a number of diseases and conditions, including cancer, HIV, malaria, and inflammation. It has been shown to have anti-inflammatory, anti-cancer, and antimalarial effects in animal studies. Additionally, it has been shown to have an immunomodulatory effect, which means that it can modify the body’s immune system in order to reduce inflammation and fight off infections.
Avantages Et Limitations Des Expériences En Laboratoire
HMP is a relatively easy compound to synthesize in the laboratory, making it a good choice for laboratory experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that HMP is a potent compound and should be handled with care. The use of protective equipment is recommended when working with HMP in the laboratory.
Orientations Futures
HMP has a wide range of potential applications in the field of medicinal chemistry and drug development. Future research may focus on exploring the potential of HMP as a starting material for the synthesis of new drugs, as well as its potential use in the development of new treatments for diseases and conditions. Additionally, further research may be conducted to better understand the mechanism of action of HMP and its effects on biochemical and physiological processes. Finally, research may be conducted to explore the potential of HMP as a therapeutic agent for a variety of diseases and conditions.
Méthodes De Synthèse
HMP can be synthesized from a variety of starting materials, including morpholine and pyridine-2-carboxaldehyde. The reaction involves the condensation of the two compounds in the presence of an acid catalyst such as hydrochloric acid. The reaction is typically carried out at temperatures between 40-50°C and the product can be isolated as a white crystalline solid.
Propriétés
IUPAC Name |
5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-12-8-11(15)10(14)6-9(12)7-13-2-4-16-5-3-13/h6,8,15H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDKFSBVKXQTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
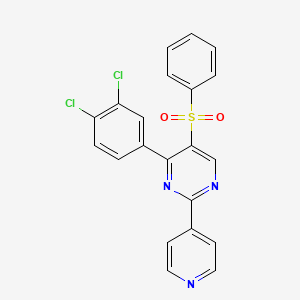
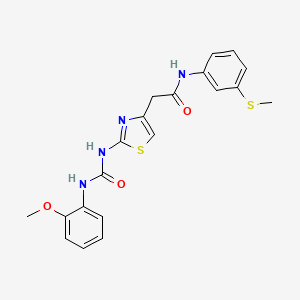

![(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910568.png)
![1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2910569.png)
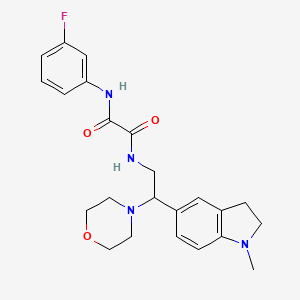
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2910572.png)
![3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2910573.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2910574.png)

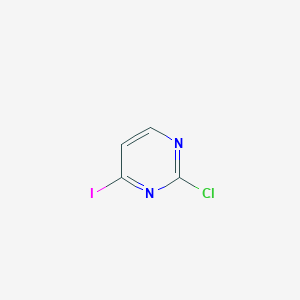
![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2910577.png)
